2,2,2-trifluoro-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a fluorinated organic compound with a unique structure that combines a trifluoroacetamide group with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-hydroxy-2,2,6,6-tetramethylpiperidine. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2,2,2-Trifluoro-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions. These combined effects can modulate the activity of the target proteins or enzymes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler compound with similar trifluoromethyl functionality.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Shares the piperidine ring structure.
N-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide: Lacks the trifluoromethyl group.
Uniqueness
2,2,2-Trifluoro-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide is unique due to the combination of the trifluoromethyl group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19F3N2O2 |
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Molecular Weight |
268.28 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C11H19F3N2O2/c1-9(2)5-7(6-10(3,4)16(9)18)15-8(17)11(12,13)14/h7,18H,5-6H2,1-4H3,(H,15,17) |
InChI Key |
YIJZMJZNLXSWHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)C(F)(F)F)C |
Origin of Product |
United States |
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